molecular formula C15H15N3O2 B267642 N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

カタログ番号 B267642
分子量: 269.3 g/mol
InChIキー: FGAYZFTYZZJIOK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide, also known as AMN082, is a selective metabotropic glutamate receptor 7 (mGluR7) agonist. It was first synthesized in 2003 by scientists at Eli Lilly and Company, and since then, it has been extensively studied for its potential therapeutic applications.

作用機序

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide selectively activates mGluR7, a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of mGluR7 has been shown to modulate the release of various neurotransmitters such as glutamate, GABA, and dopamine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to improve cognitive function in animal models of cognitive impairment. Additionally, N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

実験室実験の利点と制限

One advantage of using N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of neurotransmitter release. However, a limitation of using N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide is its limited solubility in aqueous solutions, which can make it difficult to administer in some experimental paradigms.

将来の方向性

1. Investigating the potential therapeutic applications of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in other neurological disorders such as epilepsy and addiction.
2. Developing more potent and selective mGluR7 agonists for use in experimental and clinical settings.
3. Studying the long-term effects of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide on neurotransmitter release and synaptic plasticity.
4. Investigating the potential interactions between N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide and other neurotransmitter systems.
5. Exploring the potential use of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide in combination with other drugs for the treatment of neurological disorders.

合成法

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide involves the reaction of isonicotinic acid with N-(4-aminophenyl)acetamide in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide.

科学的研究の応用

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide has been studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and schizophrenia. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.

特性

製品名

N-{4-[acetyl(methyl)amino]phenyl}isonicotinamide

分子式

C15H15N3O2

分子量

269.3 g/mol

IUPAC名

N-[4-[acetyl(methyl)amino]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(19)18(2)14-5-3-13(4-6-14)17-15(20)12-7-9-16-10-8-12/h3-10H,1-2H3,(H,17,20)

InChIキー

FGAYZFTYZZJIOK-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

正規SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC=NC=C2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。